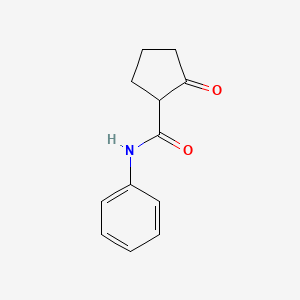

2-oxo-N-phenylcyclopentane-1-carboxamide

CAS No.: 4874-65-1

Cat. No.: VC19737260

Molecular Formula: C12H13NO2

Molecular Weight: 203.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4874-65-1 |

|---|---|

| Molecular Formula | C12H13NO2 |

| Molecular Weight | 203.24 g/mol |

| IUPAC Name | 2-oxo-N-phenylcyclopentane-1-carboxamide |

| Standard InChI | InChI=1S/C12H13NO2/c14-11-8-4-7-10(11)12(15)13-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,13,15) |

| Standard InChI Key | SRYRVRLGYXVZOC-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(C(=O)C1)C(=O)NC2=CC=CC=C2 |

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s structure features a cyclopentane ring substituted at the 1-position with a carboxamide group () and at the 2-position with a ketone (). This arrangement creates a stereoelectronic environment where the electron-withdrawing ketone and the planar amide group influence reactivity. The phenyl ring attached to the amide nitrogen introduces aromaticity, enhancing molecular rigidity and π-π stacking potential .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy provides critical insights into the compound’s structure. The NMR spectrum is expected to show distinct signals for:

-

Cyclopentane protons: Resonances between δ 1.5–2.5 ppm, split into multiplets due to ring strain and substituent effects.

-

Phenyl group protons: Aromatic protons appearing as a multiplet near δ 7.2–7.4 ppm.

-

Amide proton: A broad singlet around δ 6.5–7.0 ppm, indicative of N–H coupling .

Infrared (IR) spectroscopy reveals strong absorption bands for the ketone () and amide carbonyl (), alongside N–H stretching near . High-resolution mass spectrometry (HRMS) would confirm the molecular ion peak at , aligning with its molecular formula .

Synthetic Pathways and Optimization

Key Synthetic Strategies

The synthesis of 2-oxo-N-phenylcyclopentane-1-carboxamide typically involves a multi-step approach:

-

Cyclopentane Ring Formation: Intramolecular cyclization of γ-keto esters or acids under acidic conditions, as demonstrated in analogous syntheses of 4,4-dimethyl-2-oxocyclopentanecarboxylates .

-

Amide Bond Installation: Reaction of the cyclopentane carboxylic acid derivative with aniline () using coupling agents like EDC/HOBt or via acid chloride intermediates.

A representative protocol from recent literature involves the continuous flow generation of acylketene intermediates, which are trapped with nucleophiles to form carboxamides. For example, reacting 2-oxocyclopentanecarbonyl chloride with aniline in a microreactor at 130°C yields the target compound in 71–88% efficiency .

Reaction Conditions and Catalysis

-

Temperature: Optimal yields are achieved between 130–140°C, minimizing side reactions like decarboxylation.

-

Solvents: Polar aprotic solvents (e.g., tetrahydrofuran, dichloromethane) enhance reagent solubility and reaction homogeneity.

-

Catalysts: Lewis acids such as or accelerate cyclization, while DMAP (4-dimethylaminopyridine) facilitates amide coupling .

Chemical Reactivity and Functionalization

Ketone-Directed Transformations

The 2-oxo group serves as a reactive handle for:

-

Reduction: Treatment with or reduces the ketone to a secondary alcohol, yielding N-phenylcyclopentane-1-carboxamide derivatives.

-

Condensation Reactions: Reaction with hydrazines forms hydrazones, useful in heterocycle synthesis (e.g., pyrazolines) .

Amide Group Reactivity

The carboxamide moiety participates in:

-

Hydrolysis: Acidic or basic conditions cleave the amide bond, producing cyclopentanecarboxylic acid and aniline.

-

N-Substitution: Alkylation or acylation of the amide nitrogen modifies solubility and bioactivity.

Comparative Analysis of Structural Analogs

The table below contrasts 2-oxo-N-phenylcyclopentane-1-carboxamide with related compounds:

Industrial and Research Applications

Pharmaceutical Development

The compound’s balance of rigidity and solubility makes it a candidate for:

-

Prodrug Design: Ester derivatives could enhance membrane permeability.

-

Enzyme Inhibitors: Structural mimicry of prostaglandin precursors suggests utility in anti-inflammatory drug discovery.

Materials Science

The phenyl-carboxamide motif facilitates self-assembly into supramolecular polymers, with potential applications in organic electronics and coatings .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume